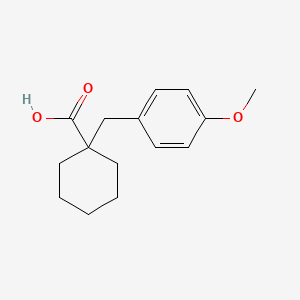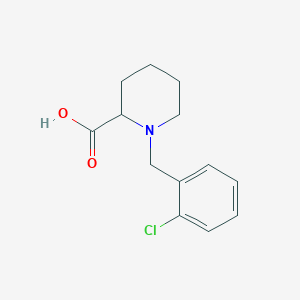
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンは、オキサゾリジンジオン類に属する有機化合物です。この化合物は、オキサゾリジン環にフェニルエチル基が結合した独特の構造を特徴とし、さまざまな化学および製薬研究の興味深い対象となっています。
2. 製法
合成経路と反応条件
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンの合成は、通常、フェニルエチルアミンとグリオキシル酸の反応、続いて環化反応によって行われます。反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒と、塩酸などの触媒を必要とし、環化反応を促進します。
工業的生産方法
工業的な環境では、4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンの生産は、連続式反応器を使用してスケールアップすることができます。これらの反応器は、反応条件をより適切に制御することができ、最終生成物の収率と純度を高めることができます。自動システムの使用は、人的ミスのリスクを軽減し、効率を高めます。
3. 化学反応の分析
反応の種類
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するオキサゾリジノンを生成するために酸化される可能性があります。
還元: 還元反応は、それをオキサゾリジンに変換することができます。
置換: それは求核置換反応を起こすことができ、フェニルエチル基は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、使用される特定の反応と条件に応じて、オキサゾリジノン、オキサゾリジン、および置換オキサゾリジンジオンが含まれます。
4. 科学研究への応用
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンは、科学研究において幅広い応用範囲を持っています。
化学: それはより複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における製薬剤としての可能性を探求する研究が進行中です。
産業: それは新しい材料の開発と、ポリマーの合成における前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of phenylethylamine with glyoxylic acid, followed by cyclization. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, oxazolidines, and substituted oxazolidinediones, depending on the specific reaction and conditions used.
科学的研究の応用
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.
作用機序
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンの作用機序は、体内の特定の分子標的との相互作用を含みます。それは、酵素または受容体に結合してその活性を調節することによって効果を発揮すると考えられています。正確な経路と標的はまだ調査中ですが、予備的な研究では、神経伝達物質の調節と特定の酵素の阻害への関与が示唆されています。
類似化合物との比較
類似化合物
4-(2-フェニルエチル)-1,3-オキサゾリジン-2-オン: 類似の構造ですが、ジオン官能基がありません。
4-(2-フェニルエチル)-1,3-チアゾリジン-2,5-ジオン: オキサゾリジン環の酸素の代わりに硫黄原子を含みます。
4-(2-フェニルエチル)-1,3-オキサゾリジン-2-チオン: ジオンの代わりにチオン基を特徴としています。
独自性
4-(2-フェニルエチル)-1,3-オキサゾリジン-2,5-ジオンは、フェニルエチル基とオキサゾリジン-2,5-ジオン構造の組み合わせによって独特です。この組み合わせは、その類似体では見られない独特の化学的性質と潜在的な生物活性を与えます。
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
InChIキー |
VQPIAMIUYBADAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)


![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)
![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)


